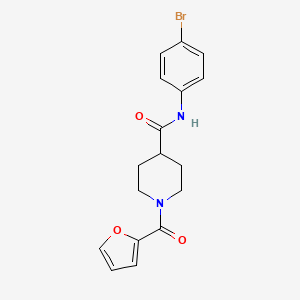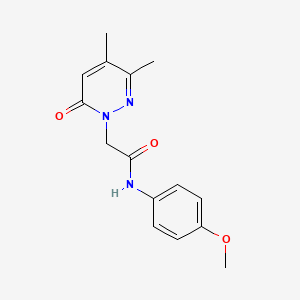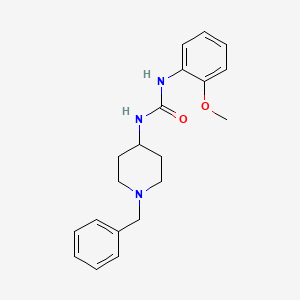
N-(1-benzyl-4-piperidinyl)-N'-(2-methoxyphenyl)urea
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-(1-benzyl-4-piperidinyl)-N'-(2-methoxyphenyl)urea is a chemical compound that has gained significant attention in the field of scientific research due to its potential therapeutic applications. This compound is a potent inhibitor of several enzymes and has been studied extensively for its biochemical and physiological effects.
Applications De Recherche Scientifique
N-(1-benzyl-4-piperidinyl)-N'-(2-methoxyphenyl)urea has been studied extensively for its potential therapeutic applications. It has been shown to be a potent inhibitor of several enzymes, including protein kinase C, cyclin-dependent kinase 4, and glycogen synthase kinase-3β. These enzymes play a crucial role in various cellular processes, including cell growth and division, making this compound a promising candidate for the treatment of cancer and other diseases.
Mécanisme D'action
The mechanism of action of N-(1-benzyl-4-piperidinyl)-N'-(2-methoxyphenyl)urea involves the inhibition of specific enzymes, leading to the disruption of cellular processes that are essential for cancer cell growth and division. Specifically, this compound inhibits the activity of protein kinase C, which is involved in regulating cell growth and proliferation. Additionally, it inhibits the activity of cyclin-dependent kinase 4, which is involved in the cell cycle progression. By inhibiting these enzymes, this compound can effectively inhibit cancer cell growth and division.
Biochemical and Physiological Effects:
This compound has been shown to have several biochemical and physiological effects. In addition to its inhibitory effects on specific enzymes, it has been shown to induce apoptosis, or programmed cell death, in cancer cells. It has also been shown to inhibit angiogenesis, the process by which new blood vessels are formed, which is essential for cancer cell growth and metastasis.
Avantages Et Limitations Des Expériences En Laboratoire
One of the main advantages of using N-(1-benzyl-4-piperidinyl)-N'-(2-methoxyphenyl)urea in lab experiments is its potency as an enzyme inhibitor. This compound has been shown to be highly effective in inhibiting specific enzymes, making it a valuable tool for studying various cellular processes. However, one limitation of using this compound is its potential toxicity. Like many other chemical compounds, this compound can be toxic at high concentrations, making it essential to handle it with care in lab experiments.
Orientations Futures
There are several future directions for the study of N-(1-benzyl-4-piperidinyl)-N'-(2-methoxyphenyl)urea. One potential direction is to explore its potential as a therapeutic agent for cancer and other diseases. Further studies are needed to determine the efficacy and safety of this compound in clinical trials. Additionally, future research may focus on identifying other potential targets for this compound, as well as developing new synthesis methods to improve its efficiency and yield. Overall, this compound has significant potential for scientific research and therapeutic applications, making it an exciting area of study for researchers in various fields.
Méthodes De Synthèse
The synthesis of N-(1-benzyl-4-piperidinyl)-N'-(2-methoxyphenyl)urea involves the reaction of 1-benzyl-4-piperidone with 2-methoxyphenyl isocyanate in the presence of a base. The resulting product is then purified using various techniques, including column chromatography and recrystallization. The yield of the synthesis process is typically high, making it an efficient method for producing this compound.
Propriétés
IUPAC Name |
1-(1-benzylpiperidin-4-yl)-3-(2-methoxyphenyl)urea |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H25N3O2/c1-25-19-10-6-5-9-18(19)22-20(24)21-17-11-13-23(14-12-17)15-16-7-3-2-4-8-16/h2-10,17H,11-15H2,1H3,(H2,21,22,24) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LMFXCTLAVGDHPJ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC=C1NC(=O)NC2CCN(CC2)CC3=CC=CC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H25N3O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
339.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

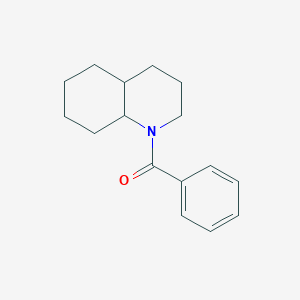
![4-methoxyphenyl 4,7,7-trimethyl-3-oxo-2-oxabicyclo[2.2.1]heptane-1-carboxylate](/img/structure/B5423184.png)
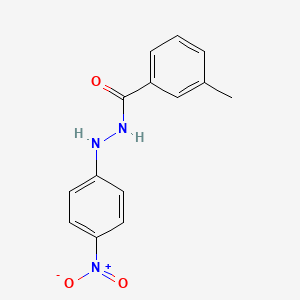
![3-allyl-5-{4-[3-(4-chloro-3-methylphenoxy)propoxy]-3-methoxybenzylidene}-2-thioxo-1,3-thiazolidin-4-one](/img/structure/B5423211.png)
![N-[3-(dimethylamino)propyl]-4-phenyltetrahydro-2H-pyran-4-carboxamide](/img/structure/B5423214.png)
![6-(2,7-diazaspiro[4.5]dec-2-ylsulfonyl)-1,3-benzoxazol-2(3H)-one hydrochloride](/img/structure/B5423219.png)

![7-{4-[(diethylamino)methyl]-5-ethyl-2-furoyl}-1-oxa-3,7-diazaspiro[4.5]decan-2-one](/img/structure/B5423226.png)
![2-{3-[4-(4-methylphenyl)-1H-pyrazol-5-yl]piperidin-1-yl}-2-oxo-1-pyridin-3-ylethanone](/img/structure/B5423240.png)
![4-chloro-N-(2-(4-methoxyphenyl)-1-{[(4-methylphenyl)amino]carbonyl}vinyl)benzamide](/img/structure/B5423244.png)
![5-{[(2,5-dimethylphenyl)amino]sulfonyl}-2-methoxybenzamide](/img/structure/B5423252.png)
